

Validating P-glycoprotein-Mediated Resistance Reversal by Tesmilifene Hydrochloride: A Comparative Guide

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Compound of Interest		
Compound Name:	Tesmilifene Hydrochloride	
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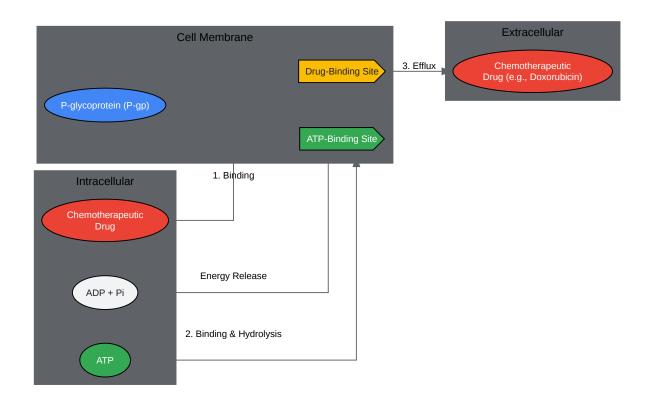
The development of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. **Tesmilifene hydrochloride**, a tamoxifen derivative, has been investigated as a potential agent to reverse P-gp-mediated resistance. This guide provides a comparative analysis of Tesmilifene's performance against other P-gp inhibitors, supported by experimental data and detailed methodologies.

Mechanism of P-glycoprotein and the Role of Inhibitors

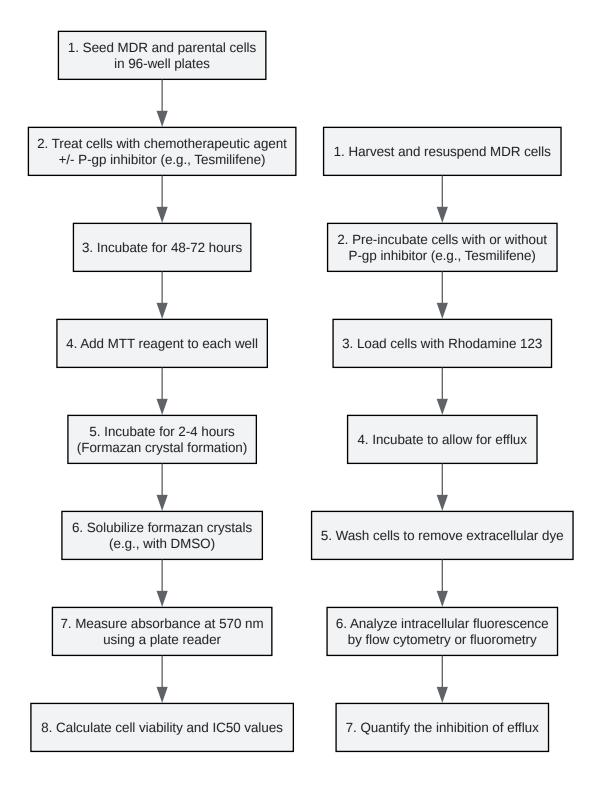
P-glycoprotein is an ATP-dependent efflux pump. Its function is intrinsically linked to the hydrolysis of ATP, which provides the energy required to transport substrates out of the cell. P-gp inhibitors, also known as chemosensitizers or MDR modulators, work by interfering with this process. The proposed mechanism for Tesmilifene suggests that it may act as a P-gp substrate, leading to a futile cycle of ATP hydrolysis and ultimately disrupting the pump's ability to efflux chemotherapeutic agents.

P-glycoprotein Efflux Mechanism









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